molecular formula C9H14ClNO B1627183 1-Amino-2-phenyl-propan-2-ol hydrochloride CAS No. 78443-57-9

1-Amino-2-phenyl-propan-2-ol hydrochloride

Cat. No.: B1627183
CAS No.: 78443-57-9
M. Wt: 187.66 g/mol
InChI Key: QUFNZNCQABGRFR-UHFFFAOYSA-N
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Description

1-Amino-2-phenyl-propan-2-ol hydrochloride is an organic compound with the molecular formula C9H13NO·HCl. It is a white crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications. This compound is known for its structural similarity to other phenylpropanolamine derivatives, which are often used as decongestants and appetite suppressants.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-phenyl-propan-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reduction of 2-nitro-1-phenylpropan-1-ol using a suitable reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-nitro-1-phenylpropan-1-ol under controlled conditions. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-phenyl-propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of phenylpropanone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1-Amino-2-phenyl-propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its role as a precursor to neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions like nasal congestion and obesity.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-amino-2-phenyl-propan-2-ol hydrochloride involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate and blood pressure, as well as reduced nasal congestion and appetite suppression.

Comparison with Similar Compounds

    Phenylpropanolamine: A closely related compound with similar sympathomimetic effects.

    Ephedrine: Another sympathomimetic agent used as a decongestant and bronchodilator.

    Pseudoephedrine: Commonly used in over-the-counter cold medications.

Uniqueness: 1-Amino-2-phenyl-propan-2-ol hydrochloride is unique in its specific structural configuration, which imparts distinct pharmacological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications.

Properties

IUPAC Name

1-amino-2-phenylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-9(11,7-10)8-5-3-2-4-6-8;/h2-6,11H,7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFNZNCQABGRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588758
Record name 1-Amino-2-phenylpropan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78443-57-9
Record name 1-Amino-2-phenylpropan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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